molecular formula C12H10ClFN2O3 B3334638 Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001500-21-5

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No. B3334638
CAS RN: 1001500-21-5
M. Wt: 284.67 g/mol
InChI Key: NTHKHPNOOHAWEM-UHFFFAOYSA-N
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Description

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate, also known as CF3-DPA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole carboxylates and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its binding to the sigma-1 receptor, which is a chaperone protein that is localized to the endoplasmic reticulum and plasma membrane of cells. Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate binds to the receptor with high affinity and modulates its activity, leading to downstream effects on various signaling pathways and cellular processes. The exact mechanism of action of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate is still being studied, but it is thought to involve the modulation of calcium signaling, protein folding, and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of lipid metabolism. It has been shown to have analgesic effects in animal models of pain, and it has been shown to have antidepressant effects in animal models of depression. Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has several advantages for use in laboratory experiments. It has a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the receptor and its role in various physiological and pathological processes. It is also stable and easy to handle, which makes it a practical compound for use in experiments. However, there are also some limitations to the use of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate in laboratory experiments. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. It is also expensive and not widely available, which may limit its use in some laboratories.

Future Directions

There are several future directions for research on Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate. One area of interest is the development of new analogs of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate that have improved binding affinity and selectivity for the sigma-1 receptor. Another area of interest is the exploration of the potential therapeutic applications of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate in various diseases, including pain, addiction, depression, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate and its downstream effects on cellular processes and signaling pathways.

Scientific Research Applications

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which plays a key role in modulating neuronal activity and synaptic plasticity. Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has been used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes, including pain, addiction, depression, and neurodegenerative diseases.

properties

IUPAC Name

methyl 1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c1-18-12(17)11-4-5-16(15-11)7-19-8-2-3-10(14)9(13)6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKHPNOOHAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155871
Record name Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

CAS RN

1001500-21-5
Record name Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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